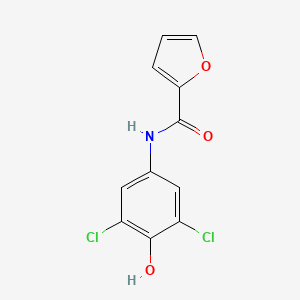
N-(3-bromophenyl)-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BML-284 and has a molecular formula of C14H10BrClNO.
作用機序
N-(3-bromophenyl)-3-chloro-4-methylbenzamide acts as a selective PPAR-γ agonist by binding to the receptor and inducing a conformational change that promotes the recruitment of co-activators and the transcription of target genes. This leads to an increase in insulin sensitivity and a reduction in inflammation, which can help to improve metabolic function.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-chloro-4-methylbenzamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects, which can help to reduce the risk of developing metabolic disorders. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-bromophenyl)-3-chloro-4-methylbenzamide in lab experiments is its selectivity for PPAR-γ. This allows researchers to specifically target this receptor and study its effects on metabolic function. However, one of the limitations is that it may not accurately reflect the effects of PPAR-γ activation in vivo, as the compound may have off-target effects or be metabolized differently in animals or humans.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-3-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-bromophenyl)-3-chloro-4-methylbenzamide and its potential off-target effects.
合成法
The synthesis of N-(3-bromophenyl)-3-chloro-4-methylbenzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-bromophenylboronic acid and 3-chloro-4-methylbenzoyl chloride in the presence of a palladium catalyst to form an intermediate product. The intermediate product is then treated with ammonia to obtain the final product, N-(3-bromophenyl)-3-chloro-4-methylbenzamide.
科学的研究の応用
N-(3-bromophenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective PPAR-γ agonist. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAEKXZNGUKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)